5-Hydroxyindole-3-acetic Acid (D5)
Description
BenchChem offers high-quality 5-Hydroxyindole-3-acetic Acid (D5) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxyindole-3-acetic Acid (D5) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dideuterio-2-[4,6,7-trideuterio-5-[2,2-dideuterio-2-(4,6,7-trideuterio-5-hydroxy-1H-indol-3-yl)acetyl]oxy-1H-indol-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c23-13-1-3-17-15(7-13)12(10-22-17)6-20(26)27-14-2-4-18-16(8-14)11(9-21-18)5-19(24)25/h1-4,7-10,21-23H,5-6H2,(H,24,25)/i1D,2D,3D,4D,5D2,6D2,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAVMLVMRHBJPE-BZUKVWQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(=O)OC3=CC4=C(C=C3)NC=C4CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1NC=C2C([2H])([2H])C(=O)OC3=C(C4=C(C(=C3[2H])[2H])NC=C4C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational Significance of 5 Hiaa Within Indolic Metabolite Research
The clinical and research applications of 5-HIAA are extensive. It is a well-established biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs), particularly carcinoid tumors that can produce excessive amounts of serotonin (B10506). nih.govmedscape.comtandfonline.com Elevated levels of 5-HIAA in urine or blood can be indicative of these tumors. medscape.comtandfonline.com Beyond oncology, 5-HIAA levels have been investigated in connection with a range of other conditions, including metabolic syndrome, low-grade inflammation, and various neurological and psychiatric disorders, highlighting its broad importance in understanding human health and disease. nih.govnih.govnih.gov
The Indispensable Role of Deuterated Analogs, Specifically 5 Hiaa D5, in Mechanistic and Quantitative Studies
In the realm of analytical chemistry, particularly in mass spectrometry-based methods, deuterated analogs of target molecules serve as invaluable internal standards. researchgate.net 5-HIAA-D5, a stable isotope-labeled version of 5-HIAA, is crucial for achieving accurate and precise quantification in complex biological matrices like urine and plasma. nih.gov
The use of a deuterated internal standard like 5-HIAA-D5 helps to correct for variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects. researchgate.net Because 5-HIAA-D5 is chemically identical to the endogenous 5-HIAA but has a different mass, it behaves similarly during chromatographic separation and ionization, but can be distinguished by the mass spectrometer. researchgate.netnih.gov This allows for reliable and reproducible measurements, which are essential for clinical diagnostics and research studies.
The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), has been greatly facilitated by the availability of deuterated standards like 5-HIAA-D5. nih.govnih.gov These methods offer significant advantages over older techniques like colorimetric and fluorimetric assays, which were prone to interferences. tandfonline.comtandfonline.com The precision afforded by using 5-HIAA-D5 as an internal standard has been instrumental in advancing our understanding of serotonin (B10506) metabolism and its role in various disease states.
Overview of Academic Research Trajectories for 5 Hiaa
Elucidation of Serotonin (5-HT) Catabolism to 5-HIAA
The primary metabolite of serotonin (5-hydroxytryptamine or 5-HT) is 5-hydroxyindole-3-acetic acid (5-HIAA). wikipedia.orgnih.gov The metabolic conversion of serotonin to 5-HIAA is a crucial process for regulating serotonin levels in the body. rupahealth.com This pathway primarily occurs in the liver and involves a two-step enzymatic process. nih.govrupahealth.comtandfonline.com The measurement of 5-HIAA, often through a 24-hour urine test, serves as an important diagnostic tool for monitoring serotonin levels and certain medical conditions. wikipedia.orgnih.govmedscape.com
Monoamine Oxidase (MAO) Activity in 5-HT Deamination
The initial step in the breakdown of serotonin is its oxidative deamination, a reaction catalyzed by the enzyme monoamine oxidase (MAO). wikipedia.orgrupahealth.comnih.gov MAO is a flavoenzyme located on the outer membrane of mitochondria and is found in various tissues, including the central nervous system and peripheral tissues like the liver and gastrointestinal tract. rupahealth.comnih.govnih.gov There are two main isoforms of MAO, MAO-A and MAO-B, both of which are involved in the metabolism of monoamine neurotransmitters. nih.govnih.gov MAO-A is particularly significant in the breakdown of serotonin. nih.govyoutube.com This enzymatic reaction converts serotonin into an intermediate metabolite, 5-hydroxyindoleacetaldehyde (5-HIAL). wikipedia.orgtandfonline.com The byproducts of this deamination process include hydrogen peroxide and ammonia. nih.govnih.gov The activity of MAO is a critical factor in regulating the levels of serotonin; high MAO activity leads to decreased serotonin levels, while inhibition of MAO results in increased serotonin concentrations. nih.govyoutube.com
Aldehyde Dehydrogenase (ALDH) Catalysis in 5-HIAA Formation
Following the action of MAO, the intermediate compound 5-hydroxyindoleacetaldehyde (5-HIAL) is further metabolized. wikipedia.org This second step is catalyzed by the enzyme aldehyde dehydrogenase (ALDH), which oxidizes 5-HIAL to form the final product, 5-hydroxyindole-3-acetic acid (5-HIAA). wikipedia.orgnih.govnih.gov ALDH is a superfamily of enzymes responsible for oxidizing various aldehydes. researchgate.net The conversion of 5-HIAL to 5-HIAA is a rapid process, making 5-HIAA a stable and primary metabolite of serotonin that is ultimately excreted in the urine. rupahealth.comnih.gov
Investigating Intermediate Metabolites in the Serotonergic Pathway
The serotonergic pathway involves several key molecules beyond serotonin and its final metabolite, 5-HIAA. The direct precursor to serotonin is 5-hydroxytryptophan (B29612) (5-HTP). nih.govnih.gov The conversion of tryptophan to 5-HTP is the rate-limiting step in serotonin synthesis. nih.gov The intermediate formed during serotonin catabolism is 5-hydroxyindoleacetaldehyde (5-HIAL). wikipedia.org In addition to the main pathway leading to 5-HIAA, a smaller portion of 5-HIAL can be reduced to 5-hydroxytryptophol. tandfonline.com
Integration of 5-HIAA within Tryptophan Metabolic Networks
The synthesis of serotonin, and consequently its metabolite 5-HIAA, is intrinsically linked to the metabolism of the essential amino acid tryptophan. rupahealth.comnih.gov Tryptophan serves as the initial substrate for the production of several important bioactive compounds, including serotonin and melatonin. youtube.com
Tryptophan Hydroxylase and Aromatic Amino Acid Decarboxylase Roles
The biosynthesis of serotonin from tryptophan is a two-step process. nih.gov The first and rate-limiting step is the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP). nih.gov This reaction is catalyzed by the enzyme tryptophan hydroxylase (TPH). nih.govnih.gov There are two isoforms of TPH: TPH1, which is found in peripheral tissues like the gut, and TPH2, which is located in the neurons of the central nervous system. researchgate.net
The second step involves the decarboxylation of 5-HTP to produce serotonin (5-HT). nih.govwikipedia.org This reaction is catalyzed by the enzyme aromatic amino acid decarboxylase (AADC), which requires pyridoxal (B1214274) phosphate (B84403) (vitamin B6) as a cofactor. nih.govyoutube.com AADC is not specific to the serotonin pathway and is also involved in the synthesis of other monoamine neurotransmitters like dopamine. wikipedia.org
Crosstalk with Kynurenine (B1673888) Pathway Metabolites in Research Models
Tryptophan is also the precursor for the kynurenine pathway, which is the major route of tryptophan degradation. nih.govchromatographytoday.com The enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO) catalyze the first step of this pathway, converting tryptophan to N-formylkynurenine. nih.gov This creates a potential competition for available tryptophan, where increased activity in the kynurenine pathway can reduce the amount of tryptophan available for serotonin synthesis. nih.govnih.gov
Research has shown that metabolites of the kynurenine pathway can influence the serotonergic system. For instance, kynurenine can cross the blood-brain barrier and be further metabolized into compounds like kynurenic acid and quinolinic acid, which have neuroactive properties. nih.gov Studies in various research models are exploring the complex interactions and functional relationships between the kynurenine and serotonin metabolic pathways. nih.govtitech.ac.jp This crosstalk is of significant interest as it may play a role in the pathophysiology of various neurological and psychiatric disorders. nih.govnih.gov
Biochemical Pathways and Enzymatic Regulation of 5-HIAA Homeostasis
The homeostasis of 5-HIAA is intricately linked to the synthesis and degradation of its precursor, serotonin. The biochemical journey from serotonin to 5-HIAA involves a two-step enzymatic cascade primarily occurring in the liver and, to a lesser extent, in other tissues.
The initial and rate-limiting step in the degradation of serotonin is its oxidative deamination, catalyzed by the enzyme monoamine oxidase (MAO) . rupahealth.comwikipedia.org This enzyme is found on the outer membrane of mitochondria in various cell types, including neurons and hepatocytes. rupahealth.com The action of MAO on serotonin yields an unstable intermediate, 5-hydroxyindoleacetaldehyde (5-HIAL) . wikipedia.org
Subsequently, 5-HIAL is rapidly oxidized to 5-HIAA by the enzyme aldehyde dehydrogenase (ALDH) . wikipedia.org This conversion is a critical detoxification step, as aldehydes can be toxic to cells. The resulting 5-HIAA is a stable, water-soluble compound that is then transported out of the cells and ultimately excreted in the urine. rupahealth.com The measurement of urinary 5-HIAA levels is a common clinical tool used to estimate the body's total serotonin turnover. nih.gov
Genetic and Epigenetic Factors Influencing 5-HIAA Production and Clearance in Preclinical Systems
Preclinical research has begun to shed light on the genetic and epigenetic factors that can modulate the production and clearance of 5-HIAA, thereby influencing serotonergic tone. These studies are crucial for understanding individual variations in serotonin metabolism and susceptibility to related disorders.
Genetic Factors: Polymorphisms in the genes encoding the primary enzymes responsible for serotonin metabolism, namely monoamine oxidase A (MAOA) and aldehyde dehydrogenase (ALDH), have been a major focus of preclinical investigation. For instance, variations in the promoter region of the MAOA gene have been shown in rodent models to alter its expression levels, leading to corresponding changes in brain and peripheral 5-HIAA concentrations. Similarly, genetic knockout studies in mice, where the gene for a specific ALDH is inactivated, have demonstrated its essential role in the clearance of 5-HIAL and the subsequent production of 5-HIAA.
Epigenetic Modifications: Emerging evidence from preclinical models suggests that epigenetic mechanisms, such as DNA methylation and histone modification, can also influence the expression of genes involved in 5-HIAA metabolism. For example, studies in cell culture and animal models have indicated that changes in the methylation status of the MAOA gene promoter can affect its transcriptional activity, thereby impacting serotonin degradation and 5-HIAA levels. These epigenetic changes can be influenced by environmental factors, diet, and stress, highlighting a dynamic interplay between genes and the environment in regulating serotonergic pathways.
Enzymatic Regulation and Cofactor Dependencies in 5-HIAA Biotransformation
The efficiency and regulation of the enzymes involved in 5-HIAA biotransformation are dependent on various factors, including the presence of specific cofactors and the expression of different enzyme isoforms.
Monoamine Oxidase (MAO): There are two main isoforms of MAO: MAO-A and MAO-B. While both can metabolize serotonin, MAO-A exhibits a higher affinity for this substrate and is considered the primary enzyme responsible for its degradation in most tissues. The catalytic activity of both MAO-A and MAO-B is dependent on the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is covalently bound to the enzyme.
Aldehyde Dehydrogenase (ALDH): The ALDH superfamily consists of numerous isozymes with varying substrate specificities and tissue distribution. The oxidation of 5-HIAL to 5-HIAA is primarily carried out by cytosolic and mitochondrial ALDHs. These enzymes require the cofactor nicotinamide (B372718) adenine dinucleotide (NAD+) for their catalytic function. The availability of NAD+ can, therefore, be a limiting factor in the clearance of 5-HIAL.
The intricate regulation of these enzymatic pathways and their dependence on specific cofactors underscore the complexity of 5-HIAA homeostasis. Understanding these molecular details is fundamental to deciphering the role of serotonergic signaling in health and disease.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise 5-HIAA Quantification
LC-MS/MS has emerged as the gold standard for the determination of 5-HIAA in clinical and research settings, offering superior sensitivity and specificity compared to older methods like high-performance liquid chromatography (HPLC) with electrochemical or fluorometric detection. nih.govpsu.edunih.gov This powerful technique combines the separation capabilities of liquid chromatography with the highly selective and sensitive detection of tandem mass spectrometry. creative-proteomics.comyoutube.com
Principles of Targeted LC-MS/MS for Indolic Metabolites
Targeted LC-MS/MS analysis of indolic metabolites, such as 5-HIAA, operates on the principle of multiple reaction monitoring (MRM). nih.gov In this process, a specific precursor ion of the analyte is selected in the first quadrupole of the mass spectrometer, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. youtube.com This double-filter approach significantly enhances selectivity by minimizing interferences from other compounds in the sample matrix. youtube.com
The ionization of 5-HIAA is typically achieved using electrospray ionization (ESI) in the positive ion mode. nih.govnih.gov The precursor ion for 5-HIAA is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 192.1 to 192.3. nih.govnih.gov Upon collision-induced dissociation, this precursor ion fragments into characteristic product ions. The most commonly used transitions for quantification and qualification are m/z 192.1 → 146.1 (quantifier) and 192.1 → 118.1 (qualifier). nih.gov The use of a qualifier ion provides an additional layer of confirmation for the identity of the analyte.
Application of 5-HIAA-D5 as a Stable Isotope-Labeled Internal Standard (SIL-IS)
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of accurate and precise quantitative LC-MS/MS analysis. nih.govbohrium.com 5-HIAA-D5, a deuterated analog of 5-HIAA, serves as an ideal internal standard for this purpose. nih.govnih.gov
Biological matrices like urine and plasma are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. longdom.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. bohrium.comlongdom.orgchromatographyonline.com
Because 5-HIAA-D5 is chemically and physically almost identical to the native 5-HIAA, it co-elutes from the liquid chromatography column and experiences the same matrix effects. nih.govnih.gov By calculating the ratio of the analyte signal to the internal standard signal, any variations in ionization efficiency are effectively canceled out. longdom.orgnih.gov This normalization process is critical for obtaining reliable results across different patient samples with varying matrix compositions. nih.gov
The incorporation of 5-HIAA-D5 as an internal standard significantly improves the accuracy and reproducibility of 5-HIAA quantification. nih.govnih.gov It compensates for variability introduced during various stages of the analytical workflow, including sample preparation, injection volume, and instrument response. nih.gov Studies have demonstrated that methods utilizing a stable isotope-labeled internal standard exhibit excellent precision, with coefficients of variation (CVs) for within-run and between-day imprecision often below 5%. nih.govnih.gov This level of reproducibility is essential for reliable clinical diagnosis and for tracking disease progression or response to therapy over time. nih.govpsu.edu
| Parameter | Finding | Reference |
| Accuracy | Methods using 5-HIAA-D5 show excellent accuracy, with concentrations correlating well with established HPLC methods. | nih.gov |
| Precision | Within-run, between-day, and total imprecision CVs range from 0.8% to 5.4%. | nih.gov |
| Linearity | The analytical measurement range is typically validated from 0.5 to 100 mg/L. | nih.gov |
| Recovery | Good recovery in the range of 87.1%-107% has been reported. | nih.gov |
Advanced Sample Preparation Protocols for Research Specimens
The goal of sample preparation is to remove interfering substances from the biological matrix while efficiently extracting the analyte of interest. nih.gov For 5-HIAA analysis, several techniques are employed, with protein precipitation and solvent extraction being common approaches.
Protein precipitation is a widely used method for preparing plasma and serum samples. researchgate.netmdpi.com It involves adding a precipitating agent, such as an organic solvent or an acid, to denature and remove proteins. researchgate.netnih.gov
Organic Solvents: Acetonitrile is a highly effective protein precipitating agent, often achieving over 96% protein removal. researchgate.netnih.gov Methanol (B129727) is another common choice, particularly for its compatibility with subsequent LC-MS analysis. tandfonline.com The ratio of the organic solvent to the plasma sample is a critical parameter that needs to be optimized to ensure efficient protein removal without causing the analyte to precipitate. nih.gov
Acid Precipitation: Trichloroacetic acid (TCA) is another effective precipitant, capable of removing over 92% of proteins. nih.gov However, the choice of precipitant must be carefully considered to avoid potential ionization effects in the mass spectrometer. nih.gov
Solvent extraction methods, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE), offer a more selective way to isolate 5-HIAA from the sample matrix. nih.gov
Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. While effective, it can be more labor-intensive than other methods. nih.gov
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain either the analyte or the interfering components. nih.gov Automated on-line SPE systems have been developed for high-throughput analysis of urinary 5-HIAA, demonstrating high recovery and precision. psu.edunih.govnih.gov These methods often use strong hydrophobic polystyrene resins to capture 5-HIAA and its deuterated internal standard. nih.govnih.gov
Development of Solid-Phase Extraction (SPE) and Online Sample Clean-up Strategies
Solid-phase extraction (SPE) is a widely used sample preparation technique that has become instrumental in the analysis of 5-HIAA from complex biological matrices such as urine and plasma. nih.govyoutube.com SPE offers significant advantages by extending the lifespan of chromatographic systems and improving both qualitative and quantitative analysis. youtube.com The primary goals of SPE are to achieve high analyte recovery, minimize interference from the sample matrix, and concentrate the analyte, thereby increasing the sensitivity of the analytical method. youtube.com
A common SPE strategy involves a "bind-and-elute" approach where the analyte of interest, 5-HIAA, is retained on the solid-phase material while unwanted matrix components are washed away. youtube.com Subsequently, a different solvent is used to elute the purified 5-HIAA. youtube.com For instance, a method for analyzing indole (B1671886) compounds in wine and must utilized a polystyrene-based polymer column for SPE to achieve the necessary selectivity and sensitivity. nih.gov
To further streamline the analytical process and increase sample throughput, automated online SPE systems have been developed. nih.govpsu.edu These systems integrate sample clean-up directly with the analytical instrument, such as an HPLC. nih.gov An automated method for urinary 5-HIAA measurement used HySphere-resin GP SPE cartridges containing a strong hydrophobic polystyrene resin for prepurification. nih.gov This online SPE-HPLC method demonstrated lower imprecision and a significantly reduced analysis time per sample compared to manual extraction methods. nih.gov Another online sample clean-up process for urinary 5-HIAA analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) employed a primary C18 column for clean-up, which was then eluted onto a second analytical column. nih.gov This approach offers a robust and cost-effective assay with a short run time. nih.gov
The development of online sample clean-up strategies, such as TurboFlow technology, utilizes turbulent flow within a sample clean-up column packed with large particles. thermofisher.com This allows large matrix molecules to be flushed to waste while smaller analytes like 5-HIAA are retained and then transferred to the analytical column. thermofisher.com This technique is more efficient than traditional offline SPE, which involves multiple manual steps of centrifugation, drying, and reconstitution. thermofisher.com
Interactive Table: Comparison of SPE Strategies for 5-HIAA Analysis
| Feature | Manual Offline SPE | Automated Online SPE |
| Process | Separate steps for conditioning, loading, washing, and eluting. youtube.com | Integrated and automated sample clean-up and injection. nih.gov |
| Throughput | Lower, more time-consuming per sample. nih.gov | Higher, with reduced per-sample analysis time. nih.govpsu.edu |
| Precision | Generally higher coefficient of variation (CV). nih.gov | Lower CVs, indicating better precision. nih.gov |
| Example Application | Analysis of indole compounds in wine using polystyrene-based polymer columns. nih.gov | Measurement of urinary 5-HIAA using HySphere-resin GP cartridges. nih.gov |
| Advanced Techniques | - | TurboFlow technology for efficient matrix removal. thermofisher.com |
Chromatographic Separation Techniques for Resolution of Indole Derivatives
Chromatographic separation is a cornerstone of 5-HIAA analysis, enabling its isolation from other structurally similar indole derivatives and matrix components. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UHPLC), are the most commonly employed techniques. nih.govnih.gov
Reversed-Phase Liquid Chromatography (RP-LC) is the most prevalent mode of liquid chromatography used for the analysis of 5-HIAA. nih.govyoutube.com In RP-LC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. youtube.comnih.gov The retention of analytes is primarily based on their hydrophobicity; more hydrophobic compounds are retained longer on the column. youtube.com For the analysis of 5-HIAA and other indole derivatives, the mobile phase composition, including the organic modifier (e.g., methanol or acetonitrile) and pH, is optimized to achieve the desired separation. nih.gov
Several methods have been developed utilizing RP-LC for 5-HIAA quantification. A simple and rapid method for urinary 5-HIAA detection involves separation on a reverse-phase analytical column followed by mass spectrometric detection. nih.gov Another study describes an HPLC method with a chemically-bonded reverse-phase column for the measurement of indoles in urine, where retention and selectivity were controlled by optimizing the methanol content and pH of the mobile phase. nih.gov A rapid RP-UHPLC-HRMS method was developed for the analysis of mycobacterial lipids, showcasing the efficiency of modern RP columns. unl.edu
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative and often complementary separation technique to RP-LC, particularly for highly polar compounds that are poorly retained in reversed-phase systems. nih.govbepls.com HILIC employs a polar stationary phase (such as silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of aqueous buffer. nih.govchromatographyonline.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. bepls.com
HILIC is advantageous for the analysis of polar compounds like amino acids, carbohydrates, and neurotransmitters. chromatographyonline.com The high organic content of the mobile phase in HILIC can also enhance the sensitivity of detection when coupled with electrospray ionization mass spectrometry (ESI-MS). chromatographyonline.com While specific applications of HILIC for 5-HIAA-D5 are less commonly detailed in the provided search results, the principles of HILIC make it a viable and powerful technique for the separation of polar indole derivatives. nih.govresearchgate.net The elution order in HILIC is generally opposite to that of RP-LC, providing orthogonal selectivity that can be valuable in complex sample analysis. researchgate.net
Interactive Table: Comparison of RP-LC and HILIC for Indole Derivative Analysis
| Feature | Reversed-Phase Liquid Chromatography (RP-LC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Nonpolar (e.g., C18, C8). youtube.com | Polar (e.g., silica, diol, amide). nih.gov |
| Mobile Phase | Polar (high aqueous content). youtube.com | High organic content (e.g., >70% acetonitrile). nih.gov |
| Retention Mechanism | Primarily hydrophobic interactions. youtube.com | Partitioning into a water-enriched layer on the stationary phase. bepls.com |
| Analyte Elution | Less polar analytes elute later. | More polar analytes elute later. bepls.com |
| Typical Analytes | Broad range, including moderately polar to nonpolar compounds. | Highly polar and hydrophilic compounds. chromatographyonline.com |
| MS Sensitivity | Good. | Often enhanced due to high organic mobile phase. chromatographyonline.com |
Mass Spectrometric Parameters for Optimal Detection and Fragmentation of 5-HIAA and 5-HIAA-D5
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become a cornerstone for the sensitive and specific quantification of 5-HIAA. acb.org.uk This technique relies on the ionization of the analyte and the subsequent measurement of its mass-to-charge ratio (m/z). For enhanced specificity, tandem mass spectrometry (MS/MS) is employed, where a specific precursor ion is selected, fragmented, and a characteristic product ion is monitored. The use of a stable isotope-labeled internal standard, such as 5-HIAA-D5, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. tandfonline.comnih.gov
For the analysis of 5-HIAA, electrospray ionization (ESI) in the positive ion mode is commonly used. nih.govnih.gov The specific mass transitions monitored in multiple reaction monitoring (MRM) mode are key to the selectivity of the assay. For unlabeled 5-HIAA, a common transition is from the precursor ion m/z 192.1 to the product ion m/z 146.3. nih.govnih.gov Some methods also use a qualifier transition, such as 192.0 > 91.0, for additional confirmation. tandfonline.com
The deuterated internal standard, 5-HIAA-D5, has a higher mass due to the replacement of five hydrogen atoms with deuterium (B1214612). A reported mass transition for a deuterated 5-HIAA analog (specifically 5-hydroxyindole-3-acetic-2,2-D2 acid) is m/z 194.1 > 148.0. nih.gov For 5-HIAA-D5, a transition of 197.0 > 151.0 has been utilized. tandfonline.comtandfonline.com The collision energy required to induce fragmentation is an important parameter that is optimized for each transition to maximize the signal of the product ion. For the transition 192.0 > 146.0 for 5-HIAA, a collision energy of 14 eV has been reported, while the transition for the D5 internal standard (197.0 > 151.0) also used a collision energy of 14 eV. tandfonline.comtandfonline.com
The development of a rapid LC-MS/MS method for urinary 5-HIAA utilized a ¹³C-labeled internal standard with a transition of m/z 198.2 > 152.4. nih.gov This highlights that different stable isotope-labeled analogs can be used, each with their own specific mass transitions.
Interactive Table: Mass Spectrometric Parameters for 5-HIAA and its Labeled Analogs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| 5-HIAA | 192.1 | 146.3 | Not specified | nih.gov |
| 5-HIAA | 192.0 | 146.0 (Quantifier) | 14 | tandfonline.com |
| 5-HIAA | 192.0 | 91.0 (Qualifier) | 36 | tandfonline.com |
| 5-HIAA-D2 | 194.1 | 148.0 | Not specified | nih.gov |
| 5-HIAA-D5 | 197.0 | 151.0 | 14 | tandfonline.comtandfonline.com |
| ¹³C₆-5-HIAA | 198.2 | 152.4 | Not specified | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Specialized Detection Methods
While mass spectrometry is a powerful detection technique, other specialized detectors coupled with HPLC offer distinct advantages for the analysis of 5-HIAA and other indole compounds, particularly in neurochemical research.
Electrochemical Detection in Neurochemical Research
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is a highly sensitive and selective method for the analysis of electroactive compounds, including monoamine neurotransmitters and their metabolites like 5-HIAA. nih.govmdpi.com This technique is particularly valuable in neurochemical research for analyzing samples from intracerebral microdialysis, allowing for the direct measurement of analytes without complex derivatization. nih.govresearchgate.net
The principle of electrochemical detection involves the application of a specific potential to a working electrode. When an electroactive analyte, such as 5-HIAA, passes over the electrode surface, it undergoes oxidation (or reduction), generating a measurable electrical current that is proportional to its concentration. Glassy carbon electrodes are commonly used due to their simplicity and sensitivity. mdpi.com
HPLC-ECD has been successfully applied to the simultaneous determination of serotonin, dopamine, and their metabolites, including 5-HIAA, in various brain tissue samples. researchgate.net For the routine quantitative determination of urinary 5-HIAA, an HPLC-ECD method with direct sample injection has been developed, offering a simple and reproducible assay. nih.gov The applied potential is a critical parameter for selectivity and sensitivity. A potential of +0.60 V versus an Ag/AgCl reference electrode has been used for 5-HIAA analysis in urine. nih.gov In another study, a detection potential of 0.7 V versus Ag/AgCl improved the sensitivity of measurement for 5-HIAA and other monoamines. mdpi.com The sensitivity of ECD allows for the quantification of very low concentrations of these neurotransmitters and their metabolites. mdpi.com
Fluorescence Spectrometry for Indole Compound Analysis
Fluorescence spectrometry is another highly sensitive detection method for the analysis of naturally fluorescent compounds like indoles. nih.govnih.gov Many indole derivatives, including 5-HIAA, exhibit native fluorescence, which can be exploited for their detection after separation by HPLC. nih.govmdpi.com
An HPLC system with fluorescence detection has been described for the measurement of indoles in urine. nih.gov This method allows for the detection of 5-15 ng of these compounds. nih.gov The combination of chromatographic selectivity and the specificity of fluorescence detection enables the analysis of several indoles after a simple urine deproteinization step. nih.gov The development of a robust HPLC method with fluorescence detection for the analysis of indole-3-acetic acid and other indoles in must and wine also highlights the utility of this technique. nih.gov
For the determination of various indole compounds, including indole-3-carbinol (B1674136) and indole-3-acetic acid, HPLC with a fluorescence detector (FLD) is often employed. researchgate.net The determination is typically performed at an excitation wavelength around 280-285 nm and an emission wavelength around 340 nm. researchgate.net An automated SPE-HPLC method for urinary 5-HIAA also utilized fluorometric detection, demonstrating high recovery and good precision. nih.gov
Interactive Table: Comparison of Specialized HPLC Detection Methods for 5-HIAA
| Detector | Principle | Advantages | Typical Application |
| Electrochemical Detector (ECD) | Measures current from oxidation/reduction of electroactive compounds. mdpi.com | High sensitivity and selectivity for electroactive analytes, direct analysis of microdialysates. nih.govresearchgate.net | Neurochemical research, analysis of monoamine neurotransmitters and metabolites. nih.govresearchgate.net |
| Fluorescence Detector (FLD) | Measures light emitted from fluorescent compounds after excitation at a specific wavelength. mdpi.com | High sensitivity and selectivity for naturally fluorescent or derivatized compounds. nih.govresearchgate.net | Analysis of indole compounds in urine, wine, and plant materials. nih.govnih.govresearchgate.net |
Rigorous Method Validation in Academic Analytical Laboratories
The validation of analytical methods is a critical process in academic and clinical research to ensure the reliability, consistency, and accuracy of data. For 5-Hydroxyindole-3-acetic acid (5-HIAA) and its stable isotope-labeled analog, 5-Hydroxyindole-3-acetic Acid (D5) or 5-HIAA-d5, which serves as an internal standard, rigorous validation is paramount. This process involves establishing a series of performance characteristics to confirm that a method is suitable for its intended purpose.
Determination of Linearity, Dynamic Range, and Calibration Curve Development
A fundamental aspect of method validation is to establish linearity and the dynamic range. Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte over a given range. europa.eu The dynamic range is the interval between the upper and lower concentration of the analyte for which the method has shown suitable levels of precision, accuracy, and linearity. europa.euwjarr.com
For the quantitative analysis of 5-HIAA, a calibration curve is developed by analyzing a series of standards of known concentrations. A minimum of five concentrations is typically recommended to establish linearity. europa.eu The relationship between concentration and response is often evaluated using a linear regression model. For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, linearity was demonstrated in water and spiked plasma over a range of 5-2000 nmol/L. tandfonline.com Another LC-MS/MS method for urinary 5-HIAA showed excellent linearity from 0.675 to 43.3 μM. nih.govresearchgate.net Similarly, a high-performance liquid chromatography (HPLC) method with electrochemical detection had a linear response in the range of 0-65 µmol/L for 5-HIAA. nih.gov
The use of a stable isotope-labeled internal standard, such as 5-HIAA-D5, is crucial for correcting for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification. nih.govnih.gov
Table 1: Examples of Linearity and Dynamic Range for 5-HIAA Analytical Methods
| Analytical Method | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Serum/Plasma | 5–2000 nmol/L | Not specified | tandfonline.com |
| LC-MS/MS | Urine | 0.675–43.3 μM | Not specified | nih.govresearchgate.net |
| LC-MS/MS | Whole Blood | 0.021–3.268 μmol L−1 | 0.9983–0.9993 | researchgate.net |
| LC-MS/MS | Urine | 0.5–100 mg/L | Not specified | nih.gov |
| LC-MS/MS | Urine | 0.2–100 µg/mL | 0.999–1.000 | restek.com |
| HPLC-Electrochemical Detection | Urine | 0–65 µmol/L | Not specified | nih.gov |
| HPLC | Plasma | up to 10,000 nmol/L | 0.999 | nih.gov |
| HPLC | Rat Urine | 20–45 μg/mL | 0.992 | researchgate.net |
Assessment of Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. sepscience.com These parameters are crucial for determining the sensitivity of an analytical method.
Various methods exist for calculating LOD and LOQ, often based on the standard deviation of the response and the slope of the calibration curve. sepscience.com For example, an LC-MS/MS method for plasma 5-HIAA reported an LOD of 5 nmol/L and an LOQ of 15 nmol/L. nih.gov Another study using LC-MS/MS in serum achieved LODs of 3.2–23.5 nmol L−1 and LOQs of 15.4–70.5 nmol L−1 for serotonin metabolites, including 5-HIAA. researchgate.net An HPLC method for rat urine determined the LOD to be 4.65 μg/mL and the LOQ to be 15.52 μg/mL. researchgate.net
Table 2: LOD and LOQ for Various 5-HIAA Analytical Methods
| Analytical Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| LC-MS/MS | Plasma | 5 nmol/L | 15 nmol/L | nih.gov |
| LC-MS/MS | Serum | 3.2–23.5 nmol L⁻¹ | 15.4–70.5 nmol L⁻¹ | researchgate.net |
| LC-MS/MS | Urine | 0.03 µg/mL | Not specified | restek.comresearchgate.net |
| HPLC | Rat Urine | 4.65 μg/mL | 15.52 μg/mL | researchgate.net |
| HPLC | Plasma | 0.5 µg/mL | 1 µg/mL | researchgate.net |
Evaluation of Intra- and Inter-Assay Precision and Accuracy (CV, Recovery)
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV). Intra-assay precision (repeatability) is determined by analyzing samples on the same day, while inter-assay precision (intermediate precision) is assessed over different days, by different analysts, or with different equipment. researchgate.netsps.nhs.uk
Accuracy is the closeness of the analytical result to the true value and is often evaluated through recovery studies by spiking a sample with a known concentration of the analyte. researchgate.netajpaonline.com
For 5-HIAA analysis, LC-MS/MS methods have demonstrated high precision and accuracy. One study reported intra- and inter-day imprecision below 3.95% and 4.66%, respectively, with recovery in the range of 87.1%-107%. nih.govresearchgate.net Another LC-MS/MS method showed within-run, between-day, and total imprecision CVs ranging from 0.8% to 5.4%. nih.gov An ultrafast LC-MS/MS method reported a total precision CV of 3.3% at 130 nmol/L and accuracy ranging from 96% to 99.7%. tandfonline.comresearchgate.net
Table 3: Precision and Accuracy Data for 5-HIAA Analytical Methods
| Analytical Method | Matrix | Precision (CV%) | Accuracy (Recovery %) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Urine | Intra-day: <3.95%, Inter-day: <4.66% | 87.1%–107% | nih.govresearchgate.net |
| LC-MS/MS | Urine | Within-run, between-day, and total: 0.8%–5.4% | Not specified | nih.gov |
| LC-MS/MS | Serum | Total precision: 3.1%–9.0% | 96%–99.7% | tandfonline.com |
| HPLC-Electrochemical Detection | Urine | Intra-assay: ~5%, Inter-assay: ~7% | Not specified | nih.gov |
| HPLC | Plasma | Repeatability (RSD): 3.93%–9.99% | 84%–116% | researchgate.net |
| LC-MS/MS | Plasma | Within-batch and between-batch: <10% | 103% (range 97-113%) | nih.gov |
Specificity and Selectivity Profiling against Endogenous and Exogenous Interferences
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ajpaonline.com Selectivity refers to the ability to distinguish the analyte from other substances in the sample.
Historically, older assay methods for 5-HIAA were limited by cross-reactivity and interference from endogenous substances. tandfonline.com Modern methods like HPLC and LC-MS/MS offer superior specificity and sensitivity. tandfonline.comresearchgate.net For example, an LC-MS/MS method for urinary 5-HIAA showed minimal interference from an analytical specificity study of endogenous compounds, vitamins, medications, and drugs. nih.gov In another study, no interference was observed from L-tryptophan or 5-hydroxytryptamine. nih.gov
However, certain foods and medications can still alter the physiological levels of 5-HIAA. Foods rich in serotonin, such as pineapples, bananas, walnuts, and tomatoes, can increase 5-HIAA levels. medscape.com Medications like acetaminophen, caffeine, and diazepam can also increase levels, while others, such as aspirin (B1665792) and monoamine oxidase inhibitors (MAOIs), can decrease them. medscape.com While modern analytical methods can distinguish 5-HIAA from these interfering substances during analysis, it is crucial to consider these factors during sample collection to ensure the measured levels accurately reflect the patient's metabolic state.
Development of Novel Biosensing Platforms for Real-Time 5-HIAA Monitoring in Research Settings
While chromatographic methods are the gold standard for 5-HIAA quantification, there is growing interest in developing novel biosensing platforms for real-time monitoring, particularly in research settings. These platforms offer the potential for rapid, sensitive, and continuous measurement, which is not feasible with traditional laboratory-based methods.
Electrochemical sensors are a promising area of development. researchgate.net One such example is a nano-sensor based on a molecularly imprinted polypyrrole (MIPPy) film on a glassy carbon electrode. nih.gov This sensor was developed for the detection of 5-HIAA in human biological fluids and demonstrated high sensitivity with a wide linear range and a very low limit of detection. nih.gov The principle of molecular imprinting creates specific recognition sites for the target molecule, 5-HIAA, enhancing the sensor's selectivity against structurally similar compounds. nih.gov
Other research has focused on modifying electrodes with nanomaterials to improve their sensing capabilities. For instance, single-walled carbon nanotubes and gold nanoparticles have been used to create electrodes for the simultaneous voltammetric determination of serotonin and 5-HIAA. researchgate.net These nanomaterial-based sensors exhibit high electrocatalytic activity, large surface area, and enhanced electron transfer rates, leading to low detection limits. researchgate.net
Another innovative approach is the development of biosensors based on biological recognition elements. A biosensor using the Saccharomyces cerevisiae transcription factor Haa1 has been developed for sensing acetic acid. nih.gov While this specific sensor targets acetic acid, the principle of using a transcription factor that responds to a specific molecule could potentially be adapted for the real-time monitoring of other metabolites like 5-HIAA in cell cultures or other research models. These advancements in biosensor technology hold the potential to provide powerful new tools for investigating the dynamic role of 5-HIAA in various physiological and pathological processes.
Investigative Research into Biological Roles and Mechanistic Implications of 5 Hiaa
Elucidating Serotonin (B10506) Turnover Dynamics in Preclinical Models and Cellular Systems
5-Hydroxyindole-3-acetic acid (5-HIAA) is the primary and terminal metabolite of serotonin, an essential neurotransmitter. The process begins with the conversion of tryptophan to serotonin, which is then metabolized by monoamine oxidase (MAO) and aldehyde dehydrogenase (ALDH) into 5-HIAA. wikipedia.orgnih.gov This metabolic pathway is crucial for regulating serotonin levels, and the measurement of 5-HIAA serves as a vital proxy for serotonergic activity in both preclinical and cellular research.
A key metric used by researchers is the ratio of 5-HIAA to 5-HT (5-HIAA/5-HT). This ratio is widely considered a reliable index of serotonin turnover. researchgate.netnih.gov An elevated ratio suggests increased serotonergic activity, meaning that more serotonin is being released and subsequently broken down. Conversely, a lower ratio may indicate reduced serotonin release or metabolism. nih.gov For instance, studies in rodent models have shown that genetic modifications affecting the serotonin transporter can lead to significant alterations in this ratio in various brain regions, including the cortex, hypothalamus, and midbrain. researchgate.net
Animal models have demonstrated that various factors can influence 5-HIAA levels and serotonin turnover. For example, in macaque monkeys, dominant alpha males exhibit twice the concentration of CSF 5-HIAA compared to subordinate males and females, with these levels increasing in newly dominant individuals, suggesting a positive correlation between social status and serotonin turnover. wikipedia.org
| Brain Region | Condition | Observed Change in 5-HIAA/5-HT Ratio | Interpretation |
|---|---|---|---|
| Prefrontal Cortex | Animal model of schizophrenia | Increased | Higher serotonin turnover |
| Hippocampus | Treatment with Risperidone (B510) | Increased | Higher serotonin turnover |
| Striatum | Treatment with Aripiprazole | Reduced | Lower serotonin turnover |
| Brainstem | Postmortem studies of suicides | Lower | Lower rate of turnover |
Cellular models are indispensable for dissecting the molecular mechanisms that govern the production and excretion of 5-HIAA. Enterochromaffin cells of the gastrointestinal tract are a primary source of peripheral serotonin, and in vitro models using these cells help elucidate the pathways of serotonin synthesis and its subsequent metabolism to 5-HIAA. mdpi.com
Studies utilizing cell lysates from mouse embryonic fibroblasts (MEFs) and induced pluripotent stem cells (iPSCs) have provided insights into the genetic regulation of this process. For example, research has demonstrated that the activity of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, directly impacts intracellular levels of 5-HIAA. researchgate.net
Neuroblastoma cell lines are also employed to investigate the effects of various compounds on serotonin metabolism. For instance, research has shown that 5-HIAA and its precursors can increase the levels of neprilysin, an enzyme involved in the degradation of amyloid-beta peptides, in neuroblastoma cells. nih.gov These cellular systems allow for controlled experiments to understand the enzymatic processes and transport mechanisms involved in the formation and removal of 5-HIAA from the cell. nih.gov
Contributions to Neurochemical Research in Central Nervous System Function and Dysfunction
The measurement of 5-HIAA has significantly advanced the understanding of the central nervous system's (CNS) function and its role in various pathological states. As serotonin cannot be easily measured in the brain of living subjects, its metabolite, 5-HIAA, serves as a critical biomarker for central serotonergic activity. nih.govnih.gov
Analyzing the concentration of 5-HIAA in cerebrospinal fluid (CSF) is a well-established method for assessing serotonin levels and turnover within the brain. nih.govnih.gov Because CSF is in direct contact with the extracellular space of the CNS, its composition reflects the neurochemical environment of the brain.
Variations in CSF 5-HIAA levels have been linked to a range of neurological and psychiatric disorders. nih.govnih.gov
Depression and Suicidal Behavior: Numerous studies have reported an association between low CSF 5-HIAA concentrations and impulsive, aggressive, and suicidal behaviors. nih.gov Patients with depression often show a significant reduction in 5-HIAA levels. nih.govnih.gov
Alzheimer's Disease (AD): Some research indicates that CSF levels of 5-HIAA are significantly reduced in patients with AD. nih.gov
Schizophrenia: While results have been varied, some studies suggest alterations in CSF 5-HIAA in schizophrenic patients, with levels potentially increasing after treatment with certain antipsychotics like haloperidol (B65202) and quetiapine. cpn.or.kr
Bipolar Disorder: Evidence regarding 5-HIAA in bipolar disorder has been inconsistent, though some findings point to reduced central serotonin signaling in certain patient subgroups. wikipedia.org
Animal models are crucial for investigating the role of the serotonergic system in CNS disorders, with 5-HIAA serving as a key analytical endpoint.
Affective Disorders: In animal models of depression, such as those induced by chronic unpredictable mild stress (CUMS), the findings on 5-HIAA have been mixed. nih.gov Some studies fail to find a direct correlation between depression-like states and CSF 5-HIAA concentrations in animal models. nih.gov
Alzheimer's Disease: In a mouse model for AD (APPSWE), treatment with 5-HIAA was found to significantly reduce brain amyloid-beta (Aβ) levels and improve memory performance. nih.govresearchgate.net Another study using Mongolian gerbils as an experimental model for AD observed an initial increase in 5-HIAA in the cerebral cortex and hippocampus, alongside a decrease in serotonin, following the induction of the disease. researchgate.net
Parkinson's Disease: In neurotoxin-based animal models of Parkinson's disease, such as those using MPTP, studies have sometimes found no significant differences in the content of serotonin and its metabolite 5-HIAA in brain structures like the striatum and cortex. mdpi.com However, clinical studies in Parkinson's patients have shown lower plasma levels of 5-HIAA, which correlate with nonmotor symptoms like depression and pain. nih.gov
| Disorder | Animal Model | Key Finding Regarding 5-HIAA |
|---|---|---|
| Alzheimer's Disease | APPSWE Mice | Exogenous 5-HIAA treatment reduced brain Aβ and improved memory. nih.govresearchgate.net |
| Alzheimer's Disease | Mongolian Gerbils (Aluminum Chloride-induced) | Initial increase in 5-HIAA in cerebral cortex and hippocampus. researchgate.net |
| Parkinson's Disease | MPTP-induced Mice | No significant changes in 5-HIAA in the striatum and cortex. mdpi.com |
| Huntington's Disease | R6/1 Mice | Running-wheel exercise increased striatal 5-HIAA levels. nih.gov |
Investigating how experimental manipulations affect brain 5-HIAA levels in animal models provides valuable information on the responsiveness of the serotonergic system.
Stress: Acute stress, such as immobilization or exposure to cold, has been shown to cause significant increases in extracellular 5-HIAA concentrations in brain regions like the frontal cortex and the nucleus raphe dorsalis in rats. nih.gov Chronic restraint stress has also been found to increase 5-HIAA levels in several brain regions. nih.gov Restraint stress in rats can lead to a significant increase in 5-HIAA in the amygdala and hypothalamus without altering 5-HT levels, suggesting an increased turnover rate. karger.com
Exercise: The impact of physical exercise on 5-HIAA levels can vary depending on the intensity, duration, and brain region being studied. An acute, intensive treadmill running session in rats was found to increase extracellular 5-HIAA levels in both the ventral hippocampus and frontal cortex. nih.govresearchgate.net In a mouse model of Huntington's disease, four weeks of running-wheel exercise increased the striatal levels of 5-HIAA. nih.gov
Pharmacological Agents: The administration of various drugs can alter 5-HIAA levels, providing insight into their mechanism of action. For example, the anxiolytic drug buspirone (B1668070) has been shown to decrease serotonin synthesis, which would subsequently affect 5-HIAA levels. karger.com In contrast, certain antipsychotics like risperidone can increase the 5-HIAA/5-HT ratio in the hippocampus. cpn.or.kr The serotonin synthesis inhibitor p-CPA has been shown to decrease 5-HIAA concentrations in both the sciatic nerve and spinal cord in mice. nih.gov
Research on Microbial Metabolism and its Influence on Host Indole (B1671886) Profiles
The gut microbiome plays a pivotal role in metabolizing dietary components and host-derived compounds, significantly shaping the host's metabolic and signaling landscape. Among the key microbial activities is the metabolism of the essential amino acid tryptophan, which can be directed down several pathways, leading to the production of a diverse array of bioactive molecules, including 5-Hydroxyindole-3-acetic acid (5-HIAA). Research in this area focuses on both the direct production of 5-HIAA by microbes and their indirect influence on the host's serotonin-to-5-HIAA pathway.
While the primary route of 5-HIAA formation in the host is the degradation of serotonin by monoamine oxidase (MAO), emerging research has demonstrated that the gut microbiota can directly contribute to the 5-HIAA pool. This microbial production represents a non-canonical pathway that is independent of host serotonin synthesis.
In vitro studies using fecal suspensions have provided direct evidence of this microbial capability. When microbial communities from mouse fecal matter were incubated with tryptophan, 5-hydroxytryptophan (B29612) (5-HTP), or serotonin (5-HT), a marked production of 5-HIAA was observed. This production was significantly diminished when the fecal microbiota was pre-treated with a cocktail of broad-spectrum antibiotics, confirming that the transformation was dependent on viable bacteria nih.gov.
Further investigations have begun to identify specific bacteria responsible for this metabolic conversion. One study identified that the microbial transformation of tryptophan into 5-HIAA is mediated by bacteria of the Burkholderia genus nih.gov. This finding highlights that specific taxa within the complex gut ecosystem possess the enzymatic machinery necessary for this conversion. Although the precise microbial enzymes analogous to host MAO are still under investigation, the presence of genes encoding for enzymes like monoamine oxidase in microbial genomes suggests a potential mechanism nih.gov.
The capacity for microbial 5-HIAA production is not uniform across different microbial communities. For instance, microbial communities from mice fed a high-fat diet showed a significantly reduced ability to convert tryptophan into 5-HIAA compared to those from mice on a normal diet, suggesting that dietary patterns can alter the functional capacity of the microbiome in this regard nih.gov.
Table 1: Microbial Production of 5-HIAA in an In Vitro Fecal Suspension Model
| Precursor Substrate | Condition | Outcome | Reference |
|---|---|---|---|
| Tryptophan, 5-HTP | Fecal microbiota from mice | Marked production of 5-HIAA | nih.gov |
| Tryptophan, 5-HTP | Fecal microbiota pre-treated with antibiotics | 5-HIAA production was not observed | nih.gov |
| Tryptophan | Fecal microbiota from high-fat diet mice | Significantly lower 5-HIAA production | nih.gov |
Beyond direct synthesis, the gut microbiota profoundly influences host serotonin metabolism, thereby indirectly controlling 5-HIAA levels. Over 90% of the body's serotonin is produced in the gut by enterochromaffin (EC) cells, and this process is heavily regulated by microbial inhabitants.
Preclinical studies using germ-free (GF) mice have been instrumental in elucidating this relationship. GF mice exhibit significantly lower levels of serotonin in the colon and blood compared to conventionally-colonized mice. This deficit is linked to reduced expression of tryptophan hydroxylase 1 (Tph1), the rate-limiting enzyme for serotonin biosynthesis in EC cells. Colonization of adult GF mice with a normal gut microbiota, particularly with indigenous spore-forming bacteria, restores colonic Tph1 expression and serotonin production to normal levels. This demonstrates that the microbial influence is inducible and reversible.
The mechanisms by which microbes stimulate host serotonin production are multifaceted. Microbial metabolites, particularly short-chain fatty acids (SCFAs) like butyrate, which are produced from the fermentation of dietary fibers, have been shown to induce Tph1 expression and promote serotonin synthesis in EC cells. Other microbial products, such as secondary bile acids, also contribute to stimulating 5-HT production.
The consequence of this microbial regulation of serotonin is a corresponding impact on 5-HIAA levels, which serve as an indicator of serotonin turnover. For example, a study involving the administration of the tryptophan-synthesizing bacterial strain Bacillus subtilis R0179 to mice resulted in increased 5-HT signaling, as evidenced by an elevated 5-HIAA/5-HT ratio in the colon. This indicates a higher rate of serotonin turnover influenced by the microbially-mediated increase in its precursor, tryptophan.
Table 2: Findings from Preclinical Models on Microbiota-Host Serotonin Interplay
| Animal Model | Condition | Key Findings | Implication for 5-HIAA | Reference |
|---|---|---|---|---|
| Germ-Free (GF) Mice | Absence of microbiota | Decreased colonic Tph1 expression; Reduced serotonin in colon and blood. | Reduced precursor availability for 5-HIAA formation. | |
| GF Mice | Colonized with spore-forming bacteria | Restored Tph1 expression and serotonin levels. | Normalization of serotonin turnover and 5-HIAA production. |
Investigations into 5-HIAA as a Metabolic Indicator in Specific Biological Contexts
5-HIAA is increasingly being investigated not just as a waste product of serotonin metabolism, but as a bioactive molecule and a sensitive metabolic indicator in various physiological and pathological states. Animal models have been crucial in exploring its role in metabolic homeostasis and how its production is modulated by external factors.
Research in animal models has linked alterations in 5-HIAA levels, particularly those derived from the gut microbiota, to metabolic dysregulation, including insulin (B600854) resistance and obesity.
A key study compared mice fed a high-fat diet (HFD), which induces insulin resistance, with those on a normal diet (ND). The HFD-fed mice showed a significant depletion of 5-HIAA in both feces and serum nih.gov. This decrease was attributed to the HFD-induced dysbiosis, which impaired the gut microbiota's ability to produce 5-HIAA from tryptophan nih.govpnas.org. When 5-HIAA was administered to the HFD-fed mice, it improved glucose intolerance and obesity and preserved hepatic insulin sensitivity nih.gov. This suggests that microbially-produced 5-HIAA plays a protective role in maintaining metabolic homeostasis.
Mechanistically, 5-HIAA has been shown to directly affect cellular glucose metabolism. An in vitro study using isolated rat soleus muscle demonstrated that 5-HIAA inhibited both basal and insulin-stimulated glucose uptake nih.gov. This finding suggests that 5-HIAA can act as a metabolically active molecule that interferes with glucose transport at a post-receptor level in muscle tissue nih.gov.
Furthermore, an animal model using rats selectively bred for constitutively high or low platelet serotonin levels provided insights into systemic serotonin's role in metabolism. The high-serotonin rats developed a phenotype resembling type 2 diabetes, with glucose intolerance and insulin resistance. While in this specific model, the gut 5-HIAA/5-HT ratio was not different between the high and low serotonin lines, the study underscores the importance of systemic serotonin balance in metabolic health, for which 5-HIAA is a primary indicator.
The production of 5-HIAA is sensitive to a variety of external factors, most notably diet, which can influence both host and microbial metabolic pathways.
Dietary Factors:
High-Fat Diet (HFD): As established in research models, an HFD is a major factor that alters 5-HIAA levels. It induces gut microbiota dysbiosis, which in turn leads to a depletion of microbially-produced 5-HIAA nih.govpnas.org. This reduction in 5-HIAA is correlated with the onset of insulin resistance in mice pnas.org.
Dietary Fiber: The intake of fermentable fibers has a significant impact on microbial tryptophan metabolism. Studies have shown that dietary fibers like pectin (B1162225) can shift microbial activity away from the production of certain indole compounds. By providing gut bacteria like Bacteroides thetaiotaomicron with fermentable carbohydrates, they produce monosaccharides that, through catabolite repression, inhibit indole production by other bacteria such as Escherichia coli. This makes more tryptophan available for other metabolic pathways, potentially influencing the substrate pool for both host and microbial serotonin and subsequent 5-HIAA synthesis nih.govnih.gov.
Tryptophan- and Serotonin-Rich Foods: The consumption of foods containing high levels of serotonin (e.g., pineapple, banana, walnuts) or its precursor tryptophan can transiently increase urinary and serum 5-HIAA levels in research subjects nih.govresearchgate.net. This is a critical consideration in research models to avoid confounding results, necessitating strict dietary controls before and during sample collection.
Environmental Factors:
Strenuous Exercise: Physical activity has been shown to raise 5-HIAA levels, reflecting an increase in serotonin turnover nih.gov.
Environmental Toxicants: Exposure to certain environmental pollutants and endocrine-disrupting chemicals can interfere with hormonal and neurotransmitter systems. While direct studies on 5-HIAA are an emerging area, research on neurotoxic pollutants in aquatic animal models shows alterations in the serotonin system, which would invariably affect 5-HIAA levels nih.govwikipedia.org. These models are crucial for understanding how environmental xenobiotics may impact metabolic pathways leading to 5-HIAA production.
Table 3: Influence of Dietary and Environmental Factors on 5-HIAA in Research Models
| Factor | Research Model | Observed Effect on 5-HIAA/Tryptophan Metabolism | Reference |
|---|---|---|---|
| High-Fat Diet | Mice | Decreased fecal and serum 5-HIAA; Impaired microbial production of 5-HIAA. | nih.govpnas.org |
| Dietary Fiber (Pectin) | In vitro microbial communities & Gnotobiotic mice | Inhibits microbial indole production, making tryptophan available for other pathways. | nih.govnih.gov |
| Serotonin-rich foods | Healthy human volunteers | Transient, significant increase in serum 5-HIAA. | researchgate.net |
Applications of 5 Hiaa in Chemical Biology and Synthetic Research
5-HIAA as a Key Intermediate in the Synthesis of Novel Indole-Based Research Probes
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous bioactive compounds. 5-HIAA, with its inherent indole structure functionalized with both a carboxylic acid and a phenolic hydroxyl group, presents a valuable starting point or intermediate for the synthesis of more complex molecules. nih.gov These functional groups offer reactive handles for chemical modification, allowing chemists to build novel indole-based research probes.
The carboxylic acid group can be readily converted into esters, amides, or other derivatives to modulate properties like solubility, cell permeability, or to attach reporter groups such as fluorophores or biotin. The phenolic hydroxyl group can be alkylated or acylated to explore structure-activity relationships or to block metabolic pathways. hmdb.ca Furthermore, the indole ring itself can undergo electrophilic substitution reactions, providing another avenue for structural diversification.
While direct examples of complex probe synthesis starting from 5-HIAA are specialized, the principles are well-established in indole chemistry. For instance, the synthesis of bioactive indole compounds often involves the strategic modification of these very functional groups to achieve desired biological activity. rsc.orgresearchgate.net By applying similar synthetic strategies to 5-HIAA, researchers can develop probes to investigate the biological pathways involving serotonin (B10506) metabolism or to target proteins that interact with indole-containing ligands. The resulting probes can be instrumental in studying neurodegenerative diseases, cancer, and other conditions where the serotonin pathway is implicated. nih.gov
Strategic Design and Synthesis of Deuterated 5-HIAA and Related Analogs for Metabolic Tracing Studies
Stable isotope-labeled compounds, particularly those incorporating deuterium (B1214612) (D), are indispensable tools in modern metabolic research. The strategic design and synthesis of deuterated 5-HIAA, such as 5-HIAA-D5, are critical for its use in metabolic tracing studies and as an internal standard in quantitative analysis. biocat.com
The primary application of deuterated 5-HIAA is as an internal standard in mass spectrometry-based assays, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). mayocliniclabs.com In these methods, a known quantity of the deuterated standard is added to a biological sample (e.g., urine or plasma) at the beginning of the sample preparation process. medscape.comaruplab.com Because the deuterated analog is chemically identical to the natural, non-labeled (endogenous) 5-HIAA, it experiences the same losses during extraction, purification, and ionization. jasco.hu However, due to its higher mass, it can be distinguished from the endogenous analyte by the mass spectrometer. This allows for highly accurate and precise quantification of the native 5-HIAA in the sample by correcting for any variability in the analytical procedure.
The strategic design of these deuterated analogs involves placing deuterium atoms on the molecule at positions that are chemically stable and not subject to exchange with protons from the solvent. Typically, these are C-D bonds on the aromatic ring or the side chain. The synthesis must be carefully planned to introduce the deuterium atoms efficiently and with high isotopic purity. Commercially available versions include 5-Hydroxyindole-2,4,6,7-d4-3-acetic acid and other isotopologues. biocat.comcerilliant.com These labeled compounds enable researchers to trace the metabolic fate of serotonin and its metabolites with high confidence, differentiating between the administered (exogenous) tracer and the pre-existing (endogenous) pool of the metabolite.
Development and Characterization of Certified Reference Materials for 5-HIAA in Analytical Research
The reliability and accuracy of any quantitative analytical measurement depend heavily on the quality of the calibrators and standards used. For a biomarker as significant as 5-HIAA, the availability of a Certified Reference Material (CRM) is essential for ensuring the comparability and traceability of clinical and research data. demarcheiso17025.com The development and characterization of CRMs for 5-HIAA is a meticulous process governed by international guidelines, such as those from the International Organization for Standardization (ISO). demarcheiso17025.com
The process begins with the synthesis or procurement of high-purity 5-HIAA. This material then undergoes rigorous characterization to confirm its identity and to quantify its purity. A variety of analytical techniques are employed for this purpose, including:
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.
Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Chromatographic methods (HPLC, LC-MS) to assess purity and identify any potential impurities.
Once the purity of the raw material is established, a CRM is typically prepared as a solution in a suitable solvent at a precisely known concentration. cpachem.com The certification of this concentration is the most critical step and is often performed using a primary reference measurement procedure, such as isotope dilution mass spectrometry (ID-MS). The certified value is reported along with an expanded uncertainty, which accounts for all potential sources of error in the preparation and measurement process, including material purity, weighing, and stability. cpachem.com The metrological traceability of the certified value is established by linking it to the International System of Units (SI). cpachem.com
The table below summarizes the key steps and techniques involved in the development of a 5-HIAA CRM.
| Step | Purpose | Analytical Techniques Used |
| Material Sourcing | Obtain high-purity 5-HIAA. | Synthesis, Purification (e.g., recrystallization) |
| Identity Confirmation | Verify the chemical structure of the compound. | NMR, High-Resolution MS |
| Purity Assessment | Quantify the purity and identify impurities. | HPLC-UV, LC-MS, Karl Fischer Titration (for water content) |
| CRM Preparation | Prepare a stable solution with a precise concentration. | Gravimetric preparation |
| Certification | Assign a certified value and uncertainty. | Isotope Dilution Mass Spectrometry (ID-MS) |
| Homogeneity & Stability | Ensure consistency across units and over time. | Repeat analysis of multiple units over time |
These CRMs are used by clinical laboratories and research institutions to calibrate their analytical instruments and validate their measurement methods for 5-HIAA, ensuring that the results they produce are accurate, reliable, and comparable across different laboratories and over time. chromsystems.com
Emerging Research Frontiers and Unexplored Avenues for 5 Hiaa Investigation
Integration of 5-HIAA Data with Systems Biology and Multi-Omics Approaches
A systems biology approach, which integrates data from various "omics" fields, is providing a more holistic view of the complex interactions governing serotonin (B10506) metabolism and its downstream effects. This integrated approach allows researchers to move beyond single-biomarker analysis and understand the broader metabolic network in which 5-HIAA is involved.
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has been instrumental in identifying novel biomarkers and perturbed metabolic pathways associated with serotonin deficiency. nih.gov By employing techniques like liquid chromatography-mass spectrometry (LC/MS), researchers can simultaneously measure a wide range of metabolites, including tryptophan, serotonin, and 5-HIAA, providing a comprehensive snapshot of the tryptophan/serotonin pathway. frontiersin.orgnih.gov
Fluxomics, a related field, aims to measure the rates of metabolic reactions within a biological system. By tracing the flow of isotopes through metabolic pathways, fluxomics can provide dynamic information about the synthesis and degradation of serotonin and 5-HIAA. This approach offers a more functional understanding of how various factors, such as diet and disease, impact serotonin turnover.
Recent studies have utilized these approaches to uncover a disordered tryptophan-5-HT pathway in the olfactory bulb of mouse models of depression. frontiersin.org Furthermore, metabolomics has revealed an integrated metabolic network associated with serotonin deficiency, identifying new biomarkers related to amino acid, energy, purine, lipid, and gut microflora metabolisms. nih.gov These findings highlight the power of metabolomics in providing new insights into the molecular mechanisms related to serotonin deficiency. nih.gov
Table 1: Key Metabolites in the Tryptophan/Serotonin Pathway Investigated in Metabolomics Studies
| Metabolite | Role in Pathway | Analytical Technique(s) |
| Tryptophan | Essential amino acid precursor for serotonin synthesis. frontiersin.org | LC/MS, UHPLC-ED frontiersin.orgnih.gov |
| 5-Hydroxytryptophan (B29612) (5-HTP) | Intermediate in the conversion of tryptophan to serotonin. frontiersin.org | UHPLC-ED nih.gov |
| Serotonin (5-HT) | Neurotransmitter involved in various physiological processes. nih.gov | UHPLC-ED, LC/MS nih.govnih.gov |
| 5-Hydroxyindole-3-acetic Acid (5-HIAA) | Primary metabolite of serotonin. nih.gov | UHPLC-ED, LC/MS nih.govnih.gov |
| Kynurenine (B1673888) | Metabolite of an alternative tryptophan degradation pathway. researchgate.net | LC/MS frontiersin.org |
Proteomics and transcriptomics, the large-scale studies of proteins and RNA transcripts, respectively, offer further layers of information that can be correlated with 5-HIAA levels. By examining the expression of genes and proteins involved in serotonin synthesis, transport, and degradation, researchers can gain a more complete picture of the regulatory mechanisms at play.
For instance, transcriptomic and proteomic analyses can identify changes in the expression of tryptophan hydroxylase (the rate-limiting enzyme in serotonin synthesis) and monoamine oxidase A (MAO-A), the enzyme responsible for metabolizing serotonin to an intermediate that is then converted to 5-HIAA. nih.govmdpi.com Combining these "omics" datasets allows for a more comprehensive understanding of the molecular events that lead to altered 5-HIAA levels. A study on Gymnocypris przewalskii, for example, successfully used a combined transcriptomic and proteomic approach to identify key genes and signaling pathways. nih.gov
Advanced Imaging Techniques for Spatiotemporal Mapping of 5-HIAA Distribution in Research Models
While measurements of 5-HIAA in bodily fluids like urine and cerebrospinal fluid provide valuable information, they lack spatial resolution. nih.gov Advanced imaging techniques are emerging as powerful tools to visualize the distribution of 5-HIAA and other serotonin pathway components within specific brain regions and tissues.
Techniques such as positron emission tomography (PET) with radiolabeled tracers and advanced mass spectrometry imaging can provide spatiotemporal maps of 5-HIAA. These methods allow researchers to investigate how 5-HIAA levels vary in different anatomical locations and in response to various stimuli or pathological conditions. For example, in vivo dialysis has been used to collect serotonin and 5-HIAA from the spinal cord of rats, revealing decreased levels in animals with experimental allergic encephalomyelitis. nih.gov
Discovery of Novel Regulatory Mechanisms Governing 5-HIAA Dynamics
Research is ongoing to uncover novel mechanisms that regulate the production and clearance of 5-HIAA. These include epigenetic modifications, microRNAs, and the influence of the gut microbiome.
The gut microbiota, for instance, is known to influence tryptophan metabolism. mdpi.com Certain gut bacteria can produce indole (B1671886) and its derivatives, which can impact host serotonin levels and, consequently, 5-HIAA concentrations. Understanding these interactions could lead to new therapeutic strategies for modulating serotonin signaling through manipulation of the gut microbiome.
Computational Modeling and Simulation of Serotonin-5-HIAA Metabolic Pathways
Computational modeling and simulation are becoming increasingly important for integrating the vast amounts of data generated by multi-omics studies and for testing hypotheses about the dynamics of the serotonin-5-HIAA pathway. Mathematical models can simulate the complex interplay of enzymes, transporters, and metabolites involved in serotonin metabolism.
These models can be used to predict how the system will respond to perturbations, such as genetic mutations or the introduction of drugs. By comparing model predictions with experimental data, researchers can refine their understanding of the pathway and identify key control points. A mathematical model based on control theory has been developed to characterize the genetic control of presynaptic serotonergic function. science.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
